Cas no 943720-74-9 (2-nitro-6-{4-(trifluoromethoxy)phenylmethoxy}-5H,6H,7H-imidazo2,1-b1,3oxazine)

2-nitro-6-{4-(trifluoromethoxy)phenylmethoxy}-5H,6H,7H-imidazo2,1-b1,3oxazine is a synthetic compound characterized by its unique chemical structure. This imidazo2,1-b1,3oxazine derivative exhibits high purity and stability, making it suitable for advanced chemical synthesis applications. Its distinct functional groups provide versatile reactivity, facilitating complex transformations in organic chemistry. This compound is particularly advantageous for research in pharmaceuticals, agrochemicals, and materials science due to its potential in the development of novel molecules.
2-nitro-6-{4-(trifluoromethoxy)phenylmethoxy}-5H,6H,7H-imidazo2,1-b1,3oxazine structure
943720-74-9 structure
商品名:2-nitro-6-{4-(trifluoromethoxy)phenylmethoxy}-5H,6H,7H-imidazo2,1-b1,3oxazine
CAS番号:943720-74-9
MF:C14H12F3N3O5
メガワット:359.257393836975
CID:6437487
PubChem ID:21062558

2-nitro-6-{4-(trifluoromethoxy)phenylmethoxy}-5H,6H,7H-imidazo2,1-b1,3oxazine 化学的及び物理的性質

名前と識別子

    • 2-nitro-6-{4-(trifluoromethoxy)phenylmethoxy}-5H,6H,7H-imidazo2,1-b1,3oxazine
    • EN300-27692905
    • AKOS032947248
    • 2-Nitro-6-{[4-(trifluoromethoxy)phenyl]methoxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine
    • PA824; PA 824; Pretomanid
    • (6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine
    • ZLHZLMOSPGACSZ-UHFFFAOYSA-N
    • HMS3654M12
    • SB22927
    • 2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine
    • NCGC00389640-01
    • SY105491
    • FT-0673471
    • BCP21111
    • 943720-74-9
    • 2-nitro-6-{[4-(trifluoromethoxy)phenyl]methoxy}-5H,6H,7H-imidazo[2,1-b][1,3]oxazine
    • DTXSID80861474
    • SCHEMBL14004006
    • CHEMBL450548
    • インチ: 1S/C14H12F3N3O5/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11/h1-4,6,11H,5,7-8H2
    • InChIKey: ZLHZLMOSPGACSZ-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1C=CC(=CC=1)COC1COC2=NC(=CN2C1)[N+](=O)[O-])(F)F

計算された属性

  • せいみつぶんしりょう: 359.07290498g/mol
  • どういたいしつりょう: 359.07290498g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 9
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 468
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 91.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

2-nitro-6-{4-(trifluoromethoxy)phenylmethoxy}-5H,6H,7H-imidazo2,1-b1,3oxazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27692905-0.05g
2-nitro-6-{[4-(trifluoromethoxy)phenyl]methoxy}-5H,6H,7H-imidazo[2,1-b][1,3]oxazine
943720-74-9 95.0%
0.05g
$353.0 2025-03-20

2-nitro-6-{4-(trifluoromethoxy)phenylmethoxy}-5H,6H,7H-imidazo2,1-b1,3oxazine 関連文献

2-nitro-6-{4-(trifluoromethoxy)phenylmethoxy}-5H,6H,7H-imidazo2,1-b1,3oxazineに関する追加情報

Introduction to 2-nitro-6-{4-(trifluoromethoxy)phenylmethoxy}-5H,6H,7H-imidazo[2,1-b][1,3]oxazine (CAS No. 943720-74-9)

The compound 2-nitro-6-{4-(trifluoromethoxy)phenylmethoxy}-5H,6H,7H-imidazo[2,1-b][1,3]oxazine (CAS No. 943720-74-9) represents a significant advancement in the field of medicinal chemistry, particularly in the design of novel heterocyclic scaffolds with potential therapeutic applications. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its unique chemical properties and promising biological activities. The presence of multiple functional groups, including a nitro group and a trifluoromethoxy moiety, contributes to its reactivity and interaction with biological targets.

Recent research in the domain of heterocyclic compounds has highlighted the importance of imidazo[2,1-b][1,3]oxazine derivatives as pharmacophores in drug discovery. These scaffolds exhibit a wide range of biological activities, making them valuable candidates for further exploration. The specific substitution pattern in 2-nitro-6-{4-(trifluoromethoxy)phenylmethoxy}-5H,6H,7H-imidazo[2,1-b][1,3]oxazine enhances its potential by introducing electron-withdrawing and electron-donating groups that modulate its electronic properties and binding affinity.

The nitro group at the 2-position of the imidazo[2,1-b][1,3]oxazine core is a key feature that influences the compound's reactivity and pharmacological profile. Nitroaromatic compounds are well-documented for their diverse biological effects, including anti-inflammatory and anticancer properties. The electron-withdrawing nature of the nitro group can enhance the compound's ability to interact with biological targets by increasing its electrophilicity. This characteristic makes it particularly interesting for further investigation as a potential lead compound in medicinal chemistry.

Furthermore, the trifluoromethoxy group at the 4-position of the phenyl ring attached to the imidazo[2,1-b][1,3]oxazine core adds another layer of complexity to the molecule. Trifluoromethoxy-substituted aromatic compounds are known for their enhanced metabolic stability and improved binding affinity to biological targets. The fluorine atoms introduce electron-withdrawing inductive effects and can also participate in hydrogen bonding interactions, further optimizing the compound's pharmacokinetic properties.

The phenylmethoxy substituent at the 6-position of the imidazo[2,1-b][1,3]oxazine core contributes to the compound's solubility and bioavailability. This group can also serve as a pivot point for further derivatization and optimization of biological activity. The combination of these functional groups creates a multifaceted molecule with potential applications across multiple therapeutic areas.

Current research in medicinal chemistry emphasizes the development of small-molecule inhibitors targeting key enzymes and receptors involved in disease pathways. The structural features of 2-nitro-6-{4-(trifluoromethoxy)phenylmethoxy}-5H,6H,7H-imidazo[2,1-b][1,3]oxazine make it a promising candidate for inhibiting enzymes such as kinases and phosphodiesterases. These enzymes are often implicated in various diseases, including cancer and inflammatory disorders. By modulating their activity, this compound could potentially offer therapeutic benefits.

In vitro studies have begun to explore the biological activity of 2-nitro-6-{4-(trifluoromethoxy)phenylmethoxy}-5H,6H,7H-imidazo[2,1-b][1,3]oxazine, revealing interesting interactions with certain biological targets. Preliminary data suggest that this compound may exhibit inhibitory effects on specific kinases involved in cancer progression. These findings are particularly encouraging given the growing demand for kinase inhibitors as chemotherapeutic agents.

The synthesis of 2-nitro-6-{4-(trifluoromethoxy)phenylmethoxy}-5H,6H,7H-imidazo[2,1-b][1,3]oxazine involves multi-step organic transformations that highlight its synthetic complexity. The introduction of each functional group requires careful consideration to ensure optimal yield and purity. Advanced synthetic techniques have been employed to construct this intricate scaffold efficiently.

The pharmacokinetic profile of this compound is another area of interest. The presence of lipophilic groups such as the phenylmethoxy moiety enhances its membrane permeability while maintaining solubility in aqueous environments. This balance is crucial for achieving effective drug delivery and absorption following administration.

Future studies will focus on optimizing the structure-activity relationships (SAR) of 2-nitro-6-{4-(trifluoromethoxy)phenylmethoxy}-5H,6H,7H-imidazo[2,1-b][1,3]oxazine through computational modeling and experimental validation. These efforts aim to identify analogs with enhanced potency and reduced toxicity profiles. Additionally

The development of novel heterocyclic compounds like 2-nitro-6-{4-(trifluoromethoxy)phenylmethoxy}-5H

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